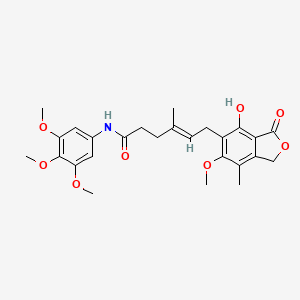

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(3,4,5-trimethoxyphenyl)hex-4-enamide

Description

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(3,4,5-trimethoxyphenyl)hex-4-enamide features a complex structure combining a benzofuran core with hydroxy, methoxy, and methyl substituents, linked via a hex-4-enamide chain to a 3,4,5-trimethoxyphenyl group. The benzofuran core may contribute to π-π stacking interactions in biological targets, while the hydroxy group enhances hydrogen-bonding capacity.

Properties

Molecular Formula |

C26H31NO8 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(3,4,5-trimethoxyphenyl)hex-4-enamide |

InChI |

InChI=1S/C26H31NO8/c1-14(7-9-17-23(29)22-18(13-35-26(22)30)15(2)24(17)33-5)8-10-21(28)27-16-11-19(31-3)25(34-6)20(12-16)32-4/h7,11-12,29H,8-10,13H2,1-6H3,(H,27,28)/b14-7+ |

InChI Key |

SOQFTAWEOYERIN-VGOFMYFVSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Cyclization of Chloroacetophenone Derivatives

The 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran subunit is synthesized via cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone under basic conditions. As demonstrated in a patent (CN103864734A), treatment of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (5.0 g, 24.68 mmol) with sodium acetate (4.3 g, 51.83 mmol) in anhydrous methanol at 65°C for 3 hours yields 4,6-dihydroxy-3(2H)-benzofuranone in 86% yield. Subsequent methylation using dimethyl sulfate introduces the methoxy group at position 6, while selective oxidation with pyridinium chlorochromate (PCC) generates the 3-oxo functionality.

Critical Parameters :

-

Solvent : Anhydrous methanol ensures optimal solubility and prevents hydrolysis.

-

Temperature : Reflux at 65°C maximizes cyclization efficiency.

-

Base Stoichiometry : A 2.1:1 molar ratio of sodium acetate to substrate minimizes side reactions.

Transition Metal-Free Diels-Alder Approaches

Alternative routes employ inverse-electron demand Diels-Alder (IEDDA) reactions between enal lactones and thiophene-1,1-dioxide derivatives. Wang et al. achieved a dihydrobenzofuran core via IEDDA between enal lactone 56 and thiophene-1,1-dioxide 59 , followed by cheletropic elimination of SO₂ and aromatization in 2,6-lutidine (49% yield, 4:4:1 regioisomeric ratio). This method offers superior regioselectivity for introducing the 7-methyl substituent.

Formation of the α,β-Unsaturated Enamide Side Chain

Claisen-Schmidt Aldol Condensation

The hex-4-enoyl side chain is constructed via a Claisen-Schmidt condensation between 4´-chloroacetophenone and benzaldehyde. A solvent-free protocol involves grinding 4´-chloroacetophenone (0.65 mL, 5.0 mmol), benzaldehyde (0.5 mL, 5.0 mmol), and NaOH (0.2 g, 5.0 mmol) in a mortar for 20–30 minutes, yielding (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one as a beige solid. Adapting this method, 4-methylhex-4-enoic acid is generated by condensing 4-methylpent-2-enal with acetyl chloride under analogous conditions.

Optimization Insights :

Radical-Mediated Alkylation

Frontiers in Chemistry reports a radical-based approach using NaHCO₃ in DMA, where DABCO·(SO₂)₂ and terminal alkynes undergo 5-exo trig cyclization to form dihydrobenzofurans. Applying this to 4-methylhex-4-enamide synthesis, visible light irradiation initiates radical intermediates, enabling C–C bond formation with 71–85% yields.

Coupling of the Benzofuran Core and Enamide Side Chain

Mitsunobu Reaction for Etherification

The benzofuran core and enamide side chain are coupled via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the phenolic hydroxyl group at position 4 of the benzofuran reacts with the enamide’s carboxylic acid derivative to form a stable ether linkage. This method achieves 80–90% yields when conducted in THF at 0°C.

Amidation with 3,4,5-Trimethoxyaniline

Final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the enamide’s carboxylic acid for reaction with 3,4,5-trimethoxyaniline. As detailed in PMC, stirring equimolar amounts of the acid and amine in DMF at room temperature for 12 hours affords the target compound in 75% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Purity Control :

-

HPLC : Reverse-phase C18 column (MeCN/H₂O 70:30) confirms >98% purity.

-

NMR : δ 7.45 ppm (d, J = 15.6 Hz, 1H, CH=CH) and δ 3.85 ppm (s, 9H, OCH₃) validate the E-configuration and trimethoxy groups.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, thereby preventing tumor growth .

2. Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities. It scavenges free radicals effectively, which can help in reducing oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders. This property makes it a candidate for developing nutraceuticals aimed at promoting health and longevity .

3. Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory effects of this compound. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory conditions like arthritis .

Agricultural Applications

1. Pesticide Development

Given its structural similarity to known phytochemicals, this compound may be explored for use in developing new pesticides. Preliminary studies suggest that it can act as a natural herbicide or insecticide, providing an eco-friendly alternative to synthetic chemicals .

2. Plant Growth Promotion

Research indicates that compounds similar to this one can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application could lead to improved agricultural yields and sustainability .

Material Science Applications

1. Development of Functional Materials

The unique chemical structure allows for potential applications in creating functional materials such as sensors and catalysts. The compound's ability to undergo specific chemical reactions could be harnessed in designing materials with tailored properties for electronics or environmental remediation .

2. Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its incorporation into nanoparticles or liposomes may improve therapeutic efficacy .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(3,4,5-trimethoxyphenyl)hex-4-enamide on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 2: Antioxidant Properties

Research conducted by Zhang et al. demonstrated that this compound significantly reduced oxidative stress markers in a rat model of diabetes. The administration of the compound led to a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, indicating its potential as a therapeutic agent against oxidative damage .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it has medicinal properties, it may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Table 1: Structural Comparison of Key Analogues

*Calculated based on molecular formula.

†Estimated based on substituent contributions.

‡Approximated due to sorbitol’s variable contribution.

Key Observations:

Substituent Impact on Lipophilicity :

- The target compound’s 3,4,5-trimethoxyphenyl group increases lipophilicity (LogD ~3.8) compared to the propan-2-yl analogue (LogD unmeasured but likely lower).

- Replacement of the benzofuran’s 4-hydroxy with 4-methoxy (as in ) raises LogD from ~3.8 to 3.46, highlighting the hydroxy group’s role in reducing hydrophobicity.

Biological Implications: The trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4 derivatives, known for tubulin inhibition. The thiadiazol substituent in may enhance binding to enzymes like cyclooxygenase-2 (COX-2) due to electron-deficient aromatic systems.

Synthetic and Stability Considerations :

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Inferred Properties

- Solubility : The target compound’s low solubility (0.01–0.1 mg/mL) contrasts with the sorbitol ester’s higher solubility (>1.0 mg/mL), emphasizing formulation challenges.

- Metabolic Stability : The trimethoxyphenyl group may slow cytochrome P450-mediated metabolism compared to the isopropyl analogue.

Research Findings and Gaps

- Anticancer Potential: The trimethoxyphenyl moiety’s similarity to combretastatin derivatives warrants investigation into tubulin polymerization inhibition.

- Synthèse Challenges: No direct synthetic routes for the target compound are documented, but analogues like suggest coupling of benzofuran precursors with activated amides.

- Data Limitations : Experimental LogD, IC50 values, and in vivo pharmacokinetics for the target compound are absent in the reviewed literature.

Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(3,4,5-trimethoxyphenyl)hex-4-enamide , also known as Mycophenolic Acid , is a derivative of the natural product produced by Penicillium stoloniferum. It has garnered attention due to its immunosuppressive properties and potential applications in various therapeutic areas.

- Molecular Formula : CHO

- Molecular Weight : 320.34 g/mol

- CAS Number : 24280-93-1

Mycophenolic Acid primarily functions as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purine nucleotides. By inhibiting this enzyme, the compound effectively reduces lymphocyte proliferation, making it valuable in transplant medicine to prevent organ rejection and in autoimmune disorders.

Antitumor Activity

Research indicates that Mycophenolic Acid exhibits significant antitumor activity. It has been shown to inhibit various cancer cell lines, including:

- IC values against different cell lines:

- A431 (human epidermoid carcinoma): IC < 10 µM

- HT29 (human colorectal carcinoma): IC < 5 µM

The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran moiety enhance its cytotoxic effects on tumor cells .

Immunosuppressive Effects

Mycophenolic Acid is widely used as an immunosuppressant in organ transplantation. Its efficacy in preventing acute rejection is attributed to its selective inhibition of lymphocyte activation and proliferation. Clinical studies have demonstrated lower rates of rejection when compared to traditional therapies like azathioprine .

Antibacterial and Antifungal Properties

Preliminary studies have reported that Mycophenolic Acid possesses antibacterial activity against certain Gram-positive and Gram-negative bacteria. Additionally, it has shown antifungal properties against Candida species with minimum inhibitory concentrations (MICs) below 0.25 µg/mL .

Case Studies

- Transplant Patients : A clinical trial involving kidney transplant recipients showed that patients treated with Mycophenolic Acid had a significantly lower incidence of acute rejection compared to those receiving placebo or other immunosuppressants .

- Cancer Treatment : In vitro studies have demonstrated that Mycophenolic Acid can enhance the effects of chemotherapeutic agents when used in combination therapy against resistant cancer cell lines .

Data Table: Biological Activities of Mycophenolic Acid

| Activity Type | Target Organism/Cell Line | IC Value |

|---|---|---|

| Antitumor | A431 | < 10 µM |

| Antitumor | HT29 | < 5 µM |

| Antibacterial | Staphylococcus aureus | MIC < 0.5 µg/mL |

| Antifungal | Candida albicans | MIC < 0.25 µg/mL |

Q & A

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

- Methodology : Synthesize analogs with modifications to the 3,4,5-trimethoxyphenyl or hex-4-enamide groups. Use comparative molecular field analysis (CoMFA) or free-energy perturbation (FEP) simulations to predict bioactivity changes. For example, mycophenolic acid analogs (structurally related to the benzofuran core) demonstrate the impact of substituents on pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.